molecular formula KBrO3<br>BrKO3 B1260966 Potassium bromate CAS No. 7758-01-2

Potassium bromate

Cat. No. B1260966
CAS RN: 7758-01-2
M. Wt: 167 g/mol
InChI Key: OCATYIAKPYKMPG-UHFFFAOYSA-M
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Patent
USRE029981

Procedure details

A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.5 grams (0.150 mol) of 2,3-xylyl formate. Further N-methyl pyrrolidone of 1.0 mol, a complex compound of diethyl acetone-dicarboxylate-cobalt of 0.036 mol and potassium bromate of 0.070 mol per mol of 2,3-xylyl formate, are added into the autoclave. Carbon monoxide is introduced into the autoclave under pressure, and the reaction is conducted at 270° C. for 2.0 hours, the maximum pressure being about 430 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 2,3-xylyl formate is distilled off. Further distillation of the product liquor gives 9.60 grams (0.064 mol) of 2,3-dimethyl benzoic acid. This yield corresponds to a conversion of 42.7% based on the starting formic acid ester.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3-xylyl formate
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,3-xylyl formate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diethyl acetone-dicarboxylate cobalt
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH3:11])=O.Br([O-])(=O)=O.[K+].[C]=[O:18].CN1CCC[C:21]1=[O:25]>CCOC(CC(CC(OCC)=O)=O)=O.[Co]>[CH3:11][C:5]1[C:6]([CH3:10])=[CH:7][CH:8]=[CH:9][C:4]=1[C:21]([OH:25])=[O:18] |f:1.2,5.6,^3:16|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2,3-xylyl formate
Quantity
22.5 g
Type
reactant
Smiles
C(=O)OC1=C(C(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]
Name
2,3-xylyl formate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OC1=C(C(=CC=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Name
diethyl acetone-dicarboxylate cobalt
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCOC(=O)CC(=O)CC(=O)OCC.[Co]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After termination of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is cooled
DISTILLATION
Type
DISTILLATION
Details
The unreacted 2,3-xylyl formate is distilled off
DISTILLATION
Type
DISTILLATION
Details
Further distillation of the product liquor

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.064 mol
AMOUNT: MASS 9.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.